

An In-depth Technical Guide on Strombine and Alanopine Dehydrogenase Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Strombine</i>
Cat. No.:	B152461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine dehydrogenase (SDH) and alanopine dehydrogenase (ADH) are NAD⁺-dependent oxidoreductases that play a crucial role in the anaerobic metabolism of many marine invertebrates, particularly molluscs.^{[1][2]} These enzymes are functionally analogous to lactate dehydrogenase in vertebrates, facilitating the regeneration of NAD⁺ required for sustained glycolysis during periods of oxygen deprivation, such as during intense muscular activity or exposure to anoxic environments.^{[1][3]} This technical guide provides a comprehensive overview of the core aspects of **strombine** and alanopine dehydrogenase activity, including their biochemical properties, detailed experimental protocols for their analysis, and their role in metabolic pathways.

Core Concepts

Strombine and alanopine dehydrogenases catalyze the reductive condensation of pyruvate with a specific amino acid to form N-carboxymethyl-amino acids, known as opines.^[4]

The reaction catalyzed by **strombine** dehydrogenase (EC 1.5.1.22) is: Glycine + Pyruvate + NADH + H⁺ \rightleftharpoons N-(carboxymethyl)-D-alanine (**Strombine**) + NAD⁺ + H₂O^{[5][6][7]}

The reaction catalyzed by alanopine dehydrogenase (EC 1.5.1.17) is: L-alanine + Pyruvate + NADH + H⁺ \rightleftharpoons 2,2'-iminodipropionate (Alanopine) + NAD⁺ + H₂O^[8]

These reactions help to maintain the cellular redox balance by reoxidizing NADH produced during glycolysis, allowing for continued ATP production in the absence of oxygen. The accumulation of opines, rather than lactate, also helps to mitigate the decrease in intracellular pH associated with anaerobic metabolism.

Quantitative Data Summary

The kinetic parameters of **strombine** and alanopine dehydrogenases can vary between species and even between different tissues within the same organism, reflecting adaptations to specific physiological demands.[\[1\]](#)[\[9\]](#) The following tables summarize key quantitative data from studies on these enzymes from various marine invertebrates.

Table 1: Kinetic Properties of **Strombine** Dehydrogenase

Species	Tissue	Substrate	Apparent K_m (mM)	Optimal pH	Reference
Mercenaria mercenaria	Foot Muscle	Glycine	83.7 ± 3.6	7.0	[1]
L-Alanine	98.4 ± 7.5	[1]			
Pyruvate (with Glycine)	0.32 ± 0.04	[1]			
Pyruvate (with L- Alanine)	0.50 ± 0.03	[1]			
Strombine	5.23 ± 0.39	9.0	[1]		
Meretrix lusoria	Foot Muscle	L-Alanine	-	7.4 - 7.6	[10]
Glycine	-	[10]			
Pyruvate	-	[10]			

Table 2: Kinetic Properties of Alanopine Dehydrogenase

Species	Tissue	Substrate	Apparent K_m (mM)	Optimal pH	Reference
<i>Mercenaria mercenaria</i>	Gill	L-Alanine	15.1 ± 4.2	7.0	[1]
Pyruvate	0.38 ± 0.05	[1]			
Alanopine	7.4 ± 2.7	8.5	[1]		
<i>Littorina littorea</i>	Foot Muscle	L-Alanine (pH 7.5)	23.8 ± 0.52	6.5 - 7.5	[11]
Pyruvate (pH 7.5)	0.26 ± 0.01	[11]			
meso- Alanopine (pH 8.5)	50	[11]			
NADH	0.009 ± 0.0001	[11]			
NAD+	0.18 ± 0.03	[11]			
<i>Busycotypus canaliculatum</i>	Foot Muscle	L-Alanine (pH 7.5)	-	-	[9]
Pyruvate (pH 7.5)	-	[9]			
Gill	L-Alanine (pH 7.5)	-	-	[9]	
Pyruvate (pH 7.5)	-	-	[9]		
Hepatopancr eas	meso- Alanopine	-	[9]		
NAD+	-	[9]			

Experimental Protocols

Enzyme Activity Assay

The activity of both **strombine** and alanopine dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH.[1][9][11]

Principle: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation in the forward reaction (opine synthesis), while the rate of increase in absorbance is proportional to the rate of NAD⁺ reduction in the reverse reaction (opine oxidation).[12]

Reagents:

- Buffer: 50 mM Imidazole-HCl, pH 7.0-7.5 for the forward reaction; 50 mM Tris-HCl, pH 8.5-9.2 for the reverse reaction.[1][11]
- Substrates (Forward Reaction):
 - Pyruvate: 1.3 - 2.0 mM[1][11]
 - L-Alanine (for ADH): 50 - 200 mM[1][11]
 - Glycine (for SDH): 600 mM[1]
 - NADH: 0.1 - 0.15 mM[1][11]
- Substrates (Reverse Reaction):
 - meso-Alanopine or **Strombine**: 40 - 50 mM[1][11]
 - NAD⁺: 2.0 mM[11]
- Enzyme Extract: Partially purified or homogenized tissue supernatant.

Procedure (Forward Reaction):

- Prepare a reaction mixture in a cuvette containing the buffer, pyruvate, and the respective amino acid (L-alanine or glycine).
- Equilibrate the mixture to the desired temperature (e.g., 25°C).

- Initiate the reaction by adding NADH.
- Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
- The rate of the reaction is calculated from the linear portion of the absorbance change over time.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μ mol of NADH per minute under the specified conditions.[\[1\]](#)[\[9\]](#)

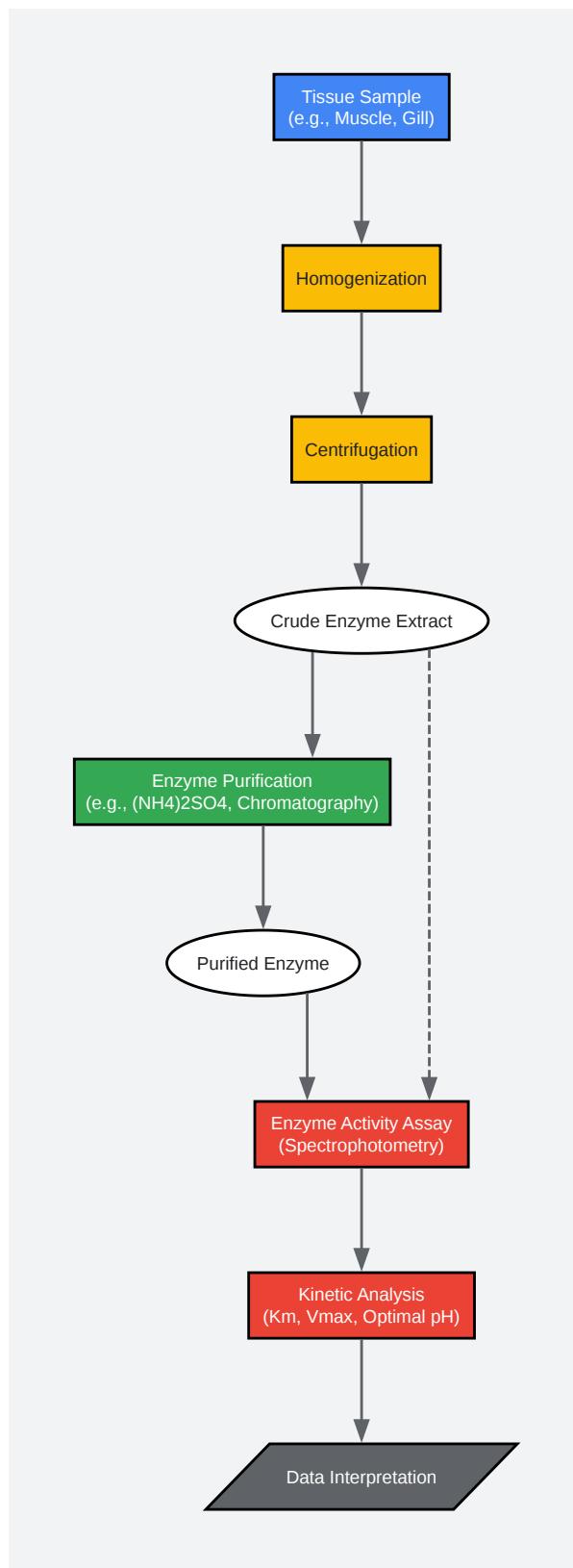
Enzyme Purification


A common protocol for the partial purification of these enzymes involves the following steps:

- Homogenization: Tissues are homogenized in a suitable buffer (e.g., 25 mM imidazole-HCl, pH 7.5, containing 7 mM 2-mercaptoethanol).[\[1\]](#)
- Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude enzyme extract in the supernatant.[\[1\]](#)
- Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the enzyme activity is collected by centrifugation.[\[1\]](#)[\[11\]](#)
- Dialysis: The resuspended pellet is dialyzed against the homogenization buffer to remove excess ammonium sulfate.[\[1\]](#)[\[9\]](#)
- Chromatography: Further purification can be achieved using various chromatography techniques, such as:
 - Ion-exchange chromatography: (e.g., DEAE-Sephadex) to separate proteins based on charge.[\[1\]](#)
 - Gel filtration chromatography: (e.g., Sephadex G-100) to separate proteins based on size.[\[1\]](#)[\[9\]](#)[\[11\]](#)
 - Chromatofocusing: To separate proteins based on their isoelectric point.[\[9\]](#)[\[11\]](#)

Signaling and Metabolic Pathways

Strombine and alanopine dehydrogenases are key enzymes in the terminal steps of anaerobic glycolysis in many marine invertebrates. Their activity is tightly integrated with the metabolic state of the cell, particularly the concentrations of pyruvate, amino acids, and the NADH/NAD⁺ ratio. While not part of a classical signaling cascade, their function is critical for maintaining cellular energy homeostasis under stress.


The following diagram illustrates the central role of these dehydrogenases in anaerobic glycolysis.

[Click to download full resolution via product page](#)

Caption: Role of ADH and SDH in anaerobic glycolysis.

The following workflow outlines the general experimental procedure for the characterization of **strombine** and alanopine dehydrogenase activity.

[Click to download full resolution via product page](#)

Caption: Workflow for dehydrogenase characterization.

Conclusion

Strombine and alanopine dehydrogenases are vital for the metabolic flexibility of many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. A thorough understanding of their biochemical properties and activity is essential for research in comparative physiology, environmental adaptation, and potentially for the development of novel drugs targeting metabolic pathways. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to further investigate the roles of these important enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kenstoreylab.com [kenstoreylab.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strombine dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. enzyme-database.org [enzyme-database.org]
- 7. EC 1.5.1.22 [iubmb.qmul.ac.uk]
- 8. Alanopine dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. kenstoreylab.com [kenstoreylab.com]
- 10. Purification and kinetic characteristics of strombine dehydrogenase from the foot muscle of the hard clam (*Meretrix lusoria*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kenstoreylab.com [kenstoreylab.com]
- 12. Alanopine Dehydrogenase (ADH) Activity Assay Kit - Profacgen [profacgen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Strombine and Alanopine Dehydrogenase Activity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152461#strombine-and-alanopine-dehydrogenase-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com